Cimiracemoside C

Catalog No.
S648290
CAS No.
256925-92-5
M.F
C35H56O9
M. Wt
620.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimiracemoside C

CAS Number

256925-92-5

Product Name

Cimiracemoside C

IUPAC Name

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

Molecular Formula

C35H56O9

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1

InChI Key

BTPYUWOBZFGKAI-BKJHYQRZSA-N

SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O

Synonyms

cimigenol 3-O-alpha-L-arabinopyranoside, cimigenol 3AAP

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O

Cimiracemoside C is a triterpene glycoside compound found in the plant Black Cohosh (Actaea racemosa) []. While Black Cohosh has been traditionally used for various women's health concerns, research specifically on Cimiracemoside C's applications is limited. Here's a summary of the current understanding based on available scientific studies:

Potential Anti-inflammatory Properties:

Some in vitro studies suggest that Cimiracemoside C might possess anti-inflammatory properties. A study published in the journal "Fitoterapia" observed that the compound exhibited inhibitory effects on the production of inflammatory mediators in macrophages, cells involved in the immune response. However, further research is needed to confirm these findings and translate them to potential therapeutic applications.

Estrogenic and Anti-estrogenic Effects:

Conflicting evidence exists regarding Cimiracemoside C's interaction with the estrogen receptor. Some studies, like one published in "Planta Medica," suggest the compound might have weak estrogenic activity []. However, other studies haven't observed such effects []. More research is necessary to clarify these conflicting results and understand the potential hormonal effects of Cimiracemoside C.

Limited Clinical Research:

Currently, there is a lack of robust clinical trials investigating the safety and efficacy of Cimiracemoside C for any specific health condition. Most research on Black Cohosh, where Cimiracemoside C is found, has focused on its use for menopausal symptoms, but the evidence for its effectiveness remains inconclusive [].

Cimiracemoside C is a triterpene glycoside with the molecular formula C35H56O9C_{35}H_{56}O_{9} and a unique structure that contributes to its biological activity. It is primarily extracted from the rhizomes of Cimicifuga racemosa, a plant known for its use in traditional medicine. The compound exhibits a complex arrangement of sugar moieties attached to a triterpenoid backbone, which is characteristic of many bioactive compounds derived from this plant.

Studies suggest that Cimiracemoside C may activate AMPK (adenosine 5'-monophosphate-activated protein kinase), an enzyme involved in regulating cellular energy metabolism []. AMPK activation has potential implications for diabetes and other metabolic disorders, but more research is needed to understand the specific role of Cimiracemoside C in these processes [].

, including:

  • Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have altered biological activities.
  • Reduction: Reduction reactions can modify its glycosidic bonds, potentially affecting its solubility and biological interactions.
  • Substitution: Substitution reactions may occur at the hydroxyl groups present in the molecule, allowing for the synthesis of new derivatives with potentially enhanced properties.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while sodium borohydride and lithium aluminum hydride are used for reduction. Solvents such as methanol and dimethyl sulfoxide are often employed in these processes .

Cimiracemoside C exhibits a range of biological activities. Research indicates that it possesses anti-inflammatory, immunosuppressive, and antioxidant properties. The compound's mechanism of action involves the inhibition of specific biochemical pathways that are crucial for inflammatory responses. For instance, it has been shown to modulate immune cell functions, particularly affecting B-cell activity, which is essential for antibody production .

The synthesis of Cimiracemoside C typically involves:

  • Extraction: The rhizomes of Cimicifuga racemosa are dried and powdered. Extraction is performed using solvents such as methanol or ethanol.
  • Purification: The crude extract undergoes chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate Cimiracemoside C.
  • Characterization: The isolated compound is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure and purity .

In industrial settings, large-scale extraction and purification processes are utilized to produce Cimiracemoside C for research and therapeutic applications.

Cimiracemoside C has several applications in both traditional medicine and modern pharmacology:

  • Herbal Medicine: It is often included in formulations aimed at treating menopausal symptoms and other hormonal imbalances due to its estrogen-like effects.
  • Pharmaceutical Development: Its immunosuppressive properties make it a candidate for developing treatments for autoimmune diseases.
  • Cosmetic Industry: Due to its antioxidant properties, it is also explored for use in skincare products aimed at reducing oxidative stress on the skin .

Studies on the interactions of Cimiracemoside C with other compounds reveal its potential synergistic effects when combined with other bioactive substances. For example, its combination with other triterpenoids may enhance anti-inflammatory effects or improve bioavailability when used in herbal formulations. Further research is needed to fully understand these interactions and their implications for therapeutic use .

Cimiracemoside C shares structural similarities with several other triterpene glycosides. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Cimiracemoside AC35H56O9C_{35}H_{56}O_{9}Similar structure; known for anti-inflammatory effects.
Cimigenol XylosideC30H50O7C_{30}H_{50}O_{7}Exhibits distinct biological activities; less studied than Cimiracemoside C.
Acetyl Shengmanol XylosideC32H50O8C_{32}H_{50}O_{8}Known for immunomodulatory effects; structurally related but with different sugar moieties.

The uniqueness of Cimiracemoside C lies in its specific arrangement of sugar units and its potent biological activities compared to these similar compounds. Its distinct properties make it a valuable subject for further research in pharmacology and herbal medicine .

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

620.39243336 g/mol

Monoisotopic Mass

620.39243336 g/mol

Heavy Atom Count

44

UNII

4DC28J6R1K

Wikipedia

Cimiracemoside c

Dates

Modify: 2023-08-15

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